4-Bromo-2-iodo-1-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is an organohalide compound with the molecular formula C7H3BrF3I. It is characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Scientific Research Applications
4-Bromo-2-iodo-1-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is also dependent on the specific reaction it’s used in. As a halogenated aromatic compound, it can participate in various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the sequential halogenation of a trifluoromethylbenzene derivative. The process begins with the bromination of 1-(trifluoromethyl)benzene to introduce the bromine atom at the para position. This is followed by iodination to introduce the iodine atom at the ortho position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under basic conditions.
Sonogashira Coupling: Utilizes palladium and copper catalysts along with alkynes in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in Sonogashira coupling, the product is an aryl alkyne .
Comparison with Similar Compounds
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-Bromo-1-iodo-2-(trifluoromethyl)benzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is unique due to the combination of bromine, iodine, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-iodo-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFPLTAEOHMUKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678606 |
Source
|
Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256945-00-2 |
Source
|
Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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